(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate
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Overview
Description
(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate is a chemical compound with the molecular formula C17H16O4. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-formylphenyl) 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 2-Ethoxy-4-formylphenyl 3-carboxybenzoate
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 3-methoxybenzoate
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2-Ethoxy-4-formylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
- (2-Ethoxy-4-formylphenyl) 3-methylbenzoate
- (2-Ethoxy-4-formylphenyl) 4-methoxybenzoate
- (2-Ethoxy-4-formylphenyl) 3-ethoxybenzoate
Uniqueness
(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, differentiates it from similar compounds and influences its interactions in chemical and biological systems .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-21-16-9-12(11-18)7-8-15(16)22-17(19)13-5-4-6-14(10-13)20-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMBPPUOOZPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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